2-(Bis(2-cyanoethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate
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Overview
Description
2-(Bis(2-cyanoethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-cyanoethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One possible route includes the condensation of 2H-chromene-3-carboxylic acid with 2-(Bis(2-cyanoethyl)amino)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the cyano groups, converting them to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new chromene derivatives with enhanced biological activities.
Biology
In biological research, 2-(Bis(2-cyanoethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to the chromene moiety’s inherent fluorescence.
Medicine
The compound’s potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals, dyes, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Bis(2-cyanoethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromene moiety can intercalate with DNA, while the cyanoethyl groups may form hydrogen bonds or electrostatic interactions with amino acid residues in proteins. These interactions can modulate the activity of the target molecules, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-chromene-3-carboxylic acid: A precursor in the synthesis of the target compound.
2-(Bis(2-cyanoethyl)amino)-2-oxoethyl chloride: Another precursor used in the synthesis.
Quinone derivatives: Products of oxidation reactions involving the chromene moiety.
Uniqueness
2-(Bis(2-cyanoethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to the presence of both the chromene and cyanoethyl functionalities, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C18H17N3O4 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
[2-[bis(2-cyanoethyl)amino]-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H17N3O4/c19-7-3-9-21(10-4-8-20)17(22)13-25-18(23)15-11-14-5-1-2-6-16(14)24-12-15/h1-2,5-6,11H,3-4,9-10,12-13H2 |
InChI Key |
USSNWHNBUMMCDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)N(CCC#N)CCC#N |
Origin of Product |
United States |
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